Methyl 3-amino-5-ethynylbenzoate
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Overview
Description
Methyl 3-amino-5-ethynylbenzoate is an organic compound with the molecular formula C10H9NO2 It is a derivative of benzoic acid, featuring an amino group at the 3-position and an ethynyl group at the 5-position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-5-ethynylbenzoate typically involves the following steps:
Nitration: The starting material, methyl benzoate, undergoes nitration to form methyl 3-nitrobenzoate.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Ethynylation: The final step involves the introduction of the ethynyl group at the 5-position. This can be achieved through a Sonogashira coupling reaction, where the amino-substituted benzoate reacts with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance reaction efficiency and yield .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of carbonyl compounds.
Reduction: The amino group can be reduced to form corresponding amines or other derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzoates depending on the reagent used.
Scientific Research Applications
Methyl 3-amino-5-ethynylbenzoate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-amino-5-ethynylbenzoate involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amino group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Methyl 3-aminobenzoate: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
Methyl 5-ethynylbenzoate: Lacks the amino group, reducing its potential for hydrogen bonding and biological activity.
Methyl 3-amino-5-bromobenzoate: Contains a bromine atom instead of an ethynyl group, leading to different reactivity and applications.
Uniqueness: Methyl 3-amino-5-ethynylbenzoate is unique due to the presence of both amino and ethynyl groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C10H9NO2 |
---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
methyl 3-amino-5-ethynylbenzoate |
InChI |
InChI=1S/C10H9NO2/c1-3-7-4-8(10(12)13-2)6-9(11)5-7/h1,4-6H,11H2,2H3 |
InChI Key |
WZZCERUOCYQGRP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C#C)N |
Origin of Product |
United States |
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